1-(3-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process starting from commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine . The synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the pyrazolo[3,4-d]pyrimidine ring.
Reduction: Reduction of the nitro group to an amine.
Substitution: Substitution of the amine group with the desired 3-chlorophenyl and 4-methoxyphenyl groups under appropriate reaction conditions.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its interactions with biological macromolecules, particularly proteins.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with sigma-1 receptors. These receptors are involved in modulating ion channels, neurotransmitter release, and other cellular processes. The compound binds to the sigma-1 receptor, altering its conformation and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-(3-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolo[3,4-d]pyrimidines with different substituents. These compounds share a common core structure but differ in their chemical properties and biological activities. For example:
1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound has a similar structure but with a carbaldehyde group instead of an amine.
4-acylaminopyrazolo[3,4-d]pyrimidines: These compounds have acyl groups attached to the pyrazolo[3,4-d]pyrimidine core and are active on sigma-1 receptors.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14ClN5O |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H14ClN5O/c1-25-15-7-5-13(6-8-15)23-17-16-10-22-24(18(16)21-11-20-17)14-4-2-3-12(19)9-14/h2-11H,1H3,(H,20,21,23) |
InChI Key |
YTQFBJDAXIOBRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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